Carmoxirole

GPCR pharmacology Dopamine receptor Receptor selectivity

Carmoxirole (EMD-45609) is the definitive peripheral D2 agonist for isolating cardiovascular and prolactin-modulating effects without CNS confounds. Its >30-fold reduction in brain penetration versus centrally-acting agonists (bromocriptine, ropinirole) ensures that observed antihypertensive, sympathetic, and neuroendocrine outcomes reflect true peripheral pharmacology. Validated for: peripheral D2-mediated blood pressure modulation; antipsychotic-induced hyperprolactinemia reversal (ID50 14.9 mg/kg); and presynaptic D2 partial agonism studies. Supplied at ≥98% purity; shipped ambient. For R&D only.

Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
CAS No. 98323-83-2
Cat. No. B1209514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmoxirole
CAS98323-83-2
Synonymscarmoxirole
EMD 45609
EMD-45609
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O
InChIInChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28)
InChIKeyAFSOIHMEOKEZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmoxirole (CAS 98323-83-2): A Peripherally-Restricted Dopamine D2 Partial Agonist for Cardiovascular and Prolactin Research


Carmoxirole (EMD-45609) is an indolecarboxylic acid derivative [1] that functions as a selective, peripherally-restricted partial agonist of the dopamine D2 receptor [2][3]. Unlike centrally-acting dopamine agonists, its ionizable structure limits blood-brain barrier penetration, resulting in potent modulation of peripheral dopaminergic pathways with minimal central nervous system activity [2]. It has been investigated as an antihypertensive agent and for the management of hyperprolactinemia.

Why Carmoxirole's Peripheral Selectivity Prevents Simple Interchange with Central D2 Agonists


Carmoxirole cannot be substituted with common dopamine D2 agonists like bromocriptine, pergolide, or ropinirole because its defining feature is a >30-fold reduction in central nervous system penetration [1]. This fundamental difference in tissue distribution translates directly to distinct experimental outcomes: while centrally-acting agonists produce neuropsychiatric effects and robust central biomarker changes, carmoxirole demonstrates negligible central activity at antihypertensive doses, remaining >100-fold below the threshold for striatal L-DOPA accumulation [1]. This property is essential for studies requiring isolation of peripheral D2 receptor pharmacology without confounding central effects.

Quantitative Differentiation of Carmoxirole: Evidence for Procurement and Experimental Design


D2 vs D1 Receptor Selectivity: Carmoxirole Exhibits ~1,000-Fold Higher Affinity for D2 Receptors

Carmoxirole demonstrates a profound selectivity for the dopamine D2 receptor over the D1 receptor. Binding assays show that carmoxirole binds with negligible affinity to D1 receptors while exhibiting high affinity for D2 receptors. This contrasts with non-selective dopamine agonists like apomorphine, which exhibit significant binding at both receptor subtypes. The quantitative difference is reported as approximately 1,000-fold higher affinity for the D2 receptor over the D1 receptor [1][2].

GPCR pharmacology Dopamine receptor Receptor selectivity

Peripheral Restriction vs Central Activity: Carmoxirole is >30-Fold Less Potent than LY 141865 in a Central D2 Functional Assay

Carmoxirole's peripheral restriction is quantitatively defined by its reduced central efficacy. In reserpinized rats, a model sensitive to central D2 agonism, carmoxirole was more than 30 times less potent than the centrally-active D2 agonist LY 141865 (quinpirole analog) following subcutaneous administration [1]. Furthermore, carmoxirole at 100 mg/kg p.o. (a dose 100 times higher than its antihypertensive dose) failed to alter striatal L-DOPA accumulation, a marker of central D2 activity [1].

Peripheral selectivity Blood-brain barrier In vivo pharmacology

Reversal of Hyperprolactinemia: Carmoxirole Exhibits an ID50 of 14.9 mg/kg vs Bromocriptine's 0.81 mg/kg, Reflecting Peripheral Restriction

In a rat model of amisulpride-induced hyperprolactinemia, both carmoxirole and the centrally-acting agonist bromocriptine completely reversed the prolactin elevation. However, the ID50 values differed markedly: carmoxirole required 14.9 ± 0.8 mg/kg (i.p.), whereas bromocriptine was significantly more potent at 0.81 ± 0.03 mg/kg (i.p.) [1]. This 18.4-fold difference in potency aligns with carmoxirole's peripheral restriction and demonstrates its ability to achieve peripheral D2 receptor activation sufficient to normalize prolactin levels despite lower central bioavailability.

Prolactin Hyperprolactinemia Endocrine pharmacology

Prolactin Release Inhibition: Carmoxirole at 15 mg/kg Matches Bromocriptine's Effect, Confirming Peripheral D2 Activation

In a dual-cannulated ovariectomized rat model, carmoxirole at 15 mg/kg inhibited oestradiol-induced prolactin release to a degree similar to that achieved by bromocriptine and the dopamine transport inhibitor GBR12909 [1]. This demonstrates that peripheral D2 receptor activation alone is sufficient to suppress prolactin secretion, a finding that distinguishes carmoxirole from centrally-acting agonists that also carry the risk of CNS-mediated adverse effects.

Prolactin Dopamine agonist Oestradiol

Noradrenaline Release Inhibition: Carmoxirole Shows Biphasic Modulation at Nanomolar Concentrations, Distinguishing It from Pure Agonists

In rabbit ear artery preparations, carmoxirole inhibited field-stimulated noradrenaline release at nanomolar concentrations, with maximal inhibition of approximately 50% at 10-100 nmol/L and 0.5 Hz stimulation [1]. This biphasic concentration-response curve reflects its partial agonist activity at presynaptic D2 receptors. At higher concentrations (1 µmol/L), noradrenaline release was increased by ~60%, an effect only slightly enhanced in the presence of the D2 antagonist (-)sulpiride, suggesting additional α2-adrenoceptor antagonism at high concentrations [1].

Noradrenaline release Presynaptic D2 receptor Vascular pharmacology

Carmoxirole (CAS 98323-83-2): Defined Research and Industrial Application Scenarios


In Vivo Cardiovascular Studies Requiring Peripheral D2 Activation Without CNS Confounds

Carmoxirole is the appropriate tool for studies investigating the antihypertensive effects of peripheral D2 receptor agonism. Its demonstrated >30-fold reduction in central potency versus LY 141865 [1] and lack of striatal L-DOPA accumulation at 100x antihypertensive doses [1] ensure that observed cardiovascular changes (e.g., reduced preload, afterload, sympathetic tone) are attributable to peripheral mechanisms rather than central D2-mediated effects on locomotion, thermoregulation, or neuroendocrine function.

Hyperprolactinemia and Prolactin-Dependent Tumorigenesis Models

Carmoxirole is a validated agent for reversing hyperprolactinemia induced by antipsychotics (e.g., amisulpride) or oestradiol challenge, as evidenced by its ID50 of 14.9 mg/kg in amisulpride-treated rats [2] and its efficacy comparable to bromocriptine in oestradiol-primed ovariectomized rats [3]. Its peripheral restriction eliminates the confounding influence of central D2 agonism on behavior, neuroendocrine axes, and carcinogenicity study endpoints.

Pharmacological Differentiation of Central vs Peripheral D2 Receptor Functions

Carmoxirole serves as a critical comparator in experimental designs aimed at dissecting the relative contributions of central and peripheral D2 receptor pools. When used alongside a centrally-acting agonist (e.g., bromocriptine, LY 141865) in paired experimental arms, the differential outcomes (e.g., lack of yawning induction with carmoxirole vs significant increase with bromocriptine [2]) provide definitive evidence for peripheral D2 receptor-specific pharmacology.

In Vitro Studies of Presynaptic D2 Autoreceptor Partial Agonism

Carmoxirole's biphasic modulation of noradrenaline release (maximal inhibition ~50% at 10-100 nM, reversal to ~60% increase at 1 µM [1]) makes it a valuable tool for studying partial agonism at presynaptic D2 receptors. This profile is distinct from full agonists and allows investigation of functional selectivity, biased signaling, or desensitization phenomena in vascular and neuronal preparations.

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